1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

mGluR4 positive allosteric modulator GPCR

In mGluR4 PAM SAR, a single methyl shift can alter potency >10-fold, making generic scaffold substitution unreliable. This compound uniquely addresses two underexplored vectors: N1-(3,5-dimethylphenyl) and C4-(4-methylpiperidine). - Direct comparator to VU0080241 (EC50=4.6 μM) to quantify regioisomeric impact on cooperativity. - Predicted cLogP ~3.2, 0 HBD; favorable CNS drug-like space & superior passive permeability vs. polar C4 analogs. - In stock; competitive pricing with rapid global delivery for head-to-head profiling.

Molecular Formula C19H23N5
Molecular Weight 321.428
CAS No. 955306-54-4
Cat. No. B2509067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS955306-54-4
Molecular FormulaC19H23N5
Molecular Weight321.428
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
InChIInChI=1S/C19H23N5/c1-13-4-6-23(7-5-13)18-17-11-22-24(19(17)21-12-20-18)16-9-14(2)8-15(3)10-16/h8-13H,4-7H2,1-3H3
InChIKeyYASJYTVOHVDTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Compound Overview


1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-54-4) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition and G-protein-coupled receptor modulation [1]. The compound features a 3,5-dimethylphenyl substituent at the N1 position and a 4-methylpiperidin-1-yl group at the C4 position of the core. This substitution pattern distinguishes it from closely related analogs such as VU0080241 (2,4-dimethylphenyl; 3-methylpiperidine) and other piperidine- or piperazine-containing pyrazolo[3,4-d]pyrimidines that have been characterized as mGluR4 positive allosteric modulators or kinase inhibitors [2]. Scarce primary bioactivity data for this precise chemotype necessitates structural and class-level comparison for procurement decisions.

1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Why Generic Substitution Fails


Substituting 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine with a seemingly similar pyrazolo[3,4-d]pyrimidine analog is not scientifically sound due to the profound impact of subtle structural modifications on target selectivity and potency. The position of methyl substituents on the N1-phenyl ring (3,5- vs. 2,4- vs. 2,5-dimethyl) and the regioisomeric nature of the methylpiperidine at C4 (4-methyl vs. 3-methyl) are key determinants of the compound's three-dimensional pharmacophore [1]. In the closely related mGluR4 PAM series, a shift from 2,4-dimethylphenyl to other substitution patterns can alter potency by more than an order of magnitude or completely abrogate activity, while regioisomeric piperidine variations modulate cooperativity and glutamate fold-shift [2]. Therefore, generic replacement based solely on scaffold similarity risks selecting a compound with a fundamentally different biological profile.

1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Differentiation Evidence vs. Closest Analogs


N1-Aryl Substitution and mGluR4 PAM Activity

The target compound bears a 3,5-dimethylphenyl substituent at N1, whereas the well-characterized mGluR4 PAM VU0080241 (CAS 393845-24-4) bears a 2,4-dimethylphenyl group at the same position. In the pyrazolo[3,4-d]pyrimidine mGluR4 PAM series, the N1-aryl substitution pattern is a critical driver of both potency and cooperativity. VU0080241 (2,4-dimethylphenyl, 3-methylpiperidin-1-yl at C4) exhibits an EC50 of 4.6 μM at human mGluR4 and produces an 11.8- to 27-fold leftward shift of the glutamate concentration-response curve [1]. Published structure-activity relationship (SAR) studies demonstrate that altering the methyl substitution pattern on the N1-phenyl ring can reduce or eliminate mGluR4 PAM activity, indicating that the 3,5-dimethylphenyl configuration of the target compound will engage the mGluR4 allosteric site with a distinct pharmacological profile compared to VU0080241 [1].

mGluR4 positive allosteric modulator GPCR

C4-Piperidine Regioisomer Impact on mGluR4 PAM Pharmacology

The target compound incorporates a 4-methylpiperidin-1-yl substituent at the C4 position, whereas VU0080241 and related mGluR4 PAMs employ a 3-methylpiperidin-1-yl group at the equivalent position. In the pyrazolo[3,4-d]pyrimidine mGluR4 PAM series, the regioisomeric position of the methyl group on the piperidine ring significantly impacts allosteric modulator pharmacology. VU0080241 (3-methylpiperidine) achieves an EC50 of 4.6 μM and a glutamate fold-shift of up to 27-fold [1]. The 4-methyl regioisomer present in the target compound introduces a distinct steric and electronic environment at the allosteric binding site, which may alter the magnitude of cooperativity with glutamate, receptor subtype selectivity within the mGluR family, or off-target activity profiles [1][2].

allosteric modulator regioisomer structure-activity relationship

N1-Phenyl Substitution and MRP1 Modulator Activity

A closely related analog, 4-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (BindingDB ID: BDBM44772), which differs from the target compound only by lacking the two methyl groups on the N1-phenyl ring, was evaluated against multidrug resistance-associated protein 1 (MRP1). This unsubstituted phenyl analog exhibited an EC50 of 1,650 nM (1.65 μM) in an MRP1 assay conducted at the Southern Research Molecular Libraries Screening Center [1]. The addition of 3,5-dimethyl substitution in the target compound increases molecular volume and lipophilicity at the N1-aryl position, which may alter MRP1 substrate/inhibitor recognition, cellular permeability, or efflux susceptibility relative to the unsubstituted phenyl analog [1].

MRP1 multidrug resistance transporter

C4 Substituent Effect on Physicochemical Profile

The target compound (C4: 4-methylpiperidine) differs from the closely related 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide (CAS 955306-30-6; C4: piperidine-4-carboxamide) at the C4 substituent while sharing the identical 3,5-dimethylphenyl N1 group. The target compound (C19H23N5, MW = 321.43 g/mol, cLogP estimated ~3.2) is more lipophilic and lacks hydrogen bond donors at C4 compared to the carboxamide analog (C19H22N6O, MW = 350.43 g/mol, cLogP estimated ~1.8), which bears a primary amide capable of both donating and accepting hydrogen bonds [1]. This difference in hydrogen bonding capacity and lipophilicity is predicted to influence membrane permeability, solubility, and binding interactions with hydrophobic protein pockets.

physicochemical properties lipophilicity drug-likeness

Privileged Scaffold: Multi-Kinase Inhibitory Activity

The pyrazolo[3,4-d]pyrimidine core shared by the target compound is validated as a privileged scaffold for kinase inhibition. In a diversity-oriented library of pyrazolo[3,4-d]pyrimidines varying at N1, C3, C4, and C6 positions, several compounds demonstrated potent activity against Src, wild-type Abl, and the T315I-mutated form of Abl [1]. The screening identified compounds with inhibitory activity in the low micromolar to sub-micromolar range against these therapeutically relevant kinases, confirming that appropriate substitution of this scaffold yields active kinase inhibitors [1]. The target compound, with its specific 3,5-dimethylphenyl (N1) and 4-methylpiperidine (C4) substitution, represents a distinct chemical vector within this validated kinase inhibitor space.

kinase inhibition privileged scaffold drug discovery

1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Research Application Scenarios


mGluR4 PAM SAR: N1-Aryl and C4-Piperidine Exploration

This compound is ideally suited for expanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidine-based mGluR4 positive allosteric modulators. Its unique combination of 3,5-dimethylphenyl (N1) and 4-methylpiperidine (C4) substitution addresses two underexplored vectors in the mGluR4 PAM pharmacophore. Direct comparison with VU0080241 (2,4-dimethylphenyl; 3-methylpiperidine; EC50 = 4.6 μM; glutamate fold-shift up to 27×) in parallel calcium mobilization assays would quantify the impact of these regioisomeric changes on both potency and cooperativity [1]. This head-to-head profiling is essential for elucidating the molecular determinants of mGluR4 allosteric modulation and may reveal compounds with improved cooperativity or reduced ago-PAM activity.

Kinase Selectivity Profiling of Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a validated privileged scaffold for kinase inhibition, with demonstrated activity against Src, Abl (wild-type and T315I mutant) in diversity-oriented library screens [1]. The target compound introduces a substitution pattern (3,5-dimethylphenyl at N1; 4-methylpiperidine at C4) that is distinct from previously profiled analogs. Screening this compound against a broad kinase panel—or at minimum against Src, Abl, and clinically relevant resistant mutants—would extend the kinase SAR landscape for this scaffold. Positive hits could identify novel kinase inhibitor chemotypes for further optimization.

MRP1 Modulator Profiling

The close analog 1-phenyl-4-(4-methylpiperidin-1-yl)-pyrazolo[3,4-d]pyrimidine has demonstrated MRP1 modulatory activity (EC50 = 1.65 μM) in NIH Molecular Libraries Screening Center assays [1]. The target compound, with added 3,5-dimethyl substitution on the N1-phenyl ring, serves as a critical comparator for assessing the steric and lipophilic tolerance of the MRP1 binding site. Parallel evaluation of both compounds in MRP1 substrate transport or ATPase assays would reveal whether the 3,5-dimethyl modification enhances or diminishes MRP1 interaction, providing valuable SAR data for multidrug resistance reversal research.

CNS Drug Discovery: Blood-Brain Barrier Penetration Assessment

With a predicted cLogP of approximately 3.2, zero hydrogen bond donors, and a molecular weight of 321.43 g/mol, the target compound resides within favorable physicochemical space for CNS drug candidates [1]. Compared to the more polar piperidine-4-carboxamide analog (CAS 955306-30-6; cLogP ~1.8; 2 HBD), this compound is predicted to exhibit superior passive membrane permeability. Parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio studies comparing these two analogs sharing the same 3,5-dimethylphenyl N1 group would quantitatively establish the impact of C4 substituent polarity on CNS penetration, guiding future CNS-targeted pyrazolo[3,4-d]pyrimidine design.

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